molecular formula C8H18N2O B8761668 (S)-2-(2-ethoxyethyl)piperazine CAS No. 660862-55-5

(S)-2-(2-ethoxyethyl)piperazine

Cat. No. B8761668
M. Wt: 158.24 g/mol
InChI Key: NUIJZEBNPKBIGX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(2-ethoxyethyl)piperazine” is a chemical compound with the empirical formula C8H18N2O . It is a heterocyclic compound, which means it contains a ring of atoms of at least two different elements. In this case, the ring contains both carbon and nitrogen atoms .


Molecular Structure Analysis

The molecular weight of “(S)-2-(2-ethoxyethyl)piperazine” is 158.24 . The compound contains an ethoxyethyl group attached to a piperazine ring . The exact three-dimensional structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy, which is beyond my current capabilities.


Physical And Chemical Properties Analysis

“(S)-2-(2-ethoxyethyl)piperazine” has a boiling point of 224-225 °C and a refractive index of 1.4690 . It has a bulk density of 0.941 g/mL . The compound is flammable, as indicated by the GHS02 pictogram .

Safety And Hazards

“(S)-2-(2-ethoxyethyl)piperazine” is classified as a flammable liquid (GHS02), and it can cause skin irritation (GHS07) . It can also cause serious eye irritation and may cause respiratory irritation . The compound has a flash point of 57.2 °C . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

CAS RN

660862-55-5

Product Name

(S)-2-(2-ethoxyethyl)piperazine

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2S)-2-(2-ethoxyethyl)piperazine

InChI

InChI=1S/C8H18N2O/c1-2-11-6-3-8-7-9-4-5-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1

InChI Key

NUIJZEBNPKBIGX-QMMMGPOBSA-N

Isomeric SMILES

CCOCC[C@H]1CNCCN1

Canonical SMILES

CCOCCC1CNCCN1

Origin of Product

United States

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